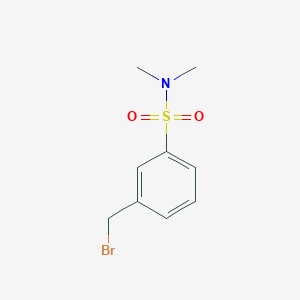

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Descripción

The exact mass of the compound 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQSPMCAGRNFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137638-70-1 | |

| Record name | 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide CAS number and chemical identity

Executive Summary

3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS 137638-70-1) is a specialized benzylic electrophile utilized primarily as a building block in the synthesis of complex pharmaceutical agents. Characterized by a dual-functional scaffold—containing a reactive bromomethyl group and a stable sulfonamide moiety—it serves as a critical "linker" or "fragment" in modern drug discovery. This guide details its chemical identity, validated synthesis protocols, mechanistic reactivity, and safety considerations for laboratory handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a meta-substituted benzene derivative. The meta positioning offers distinct steric and electronic properties compared to its para analogs, often influencing the binding geometry of final drug candidates.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |

| CAS Number | 137638-70-1 |

| Molecular Formula | |

| Molecular Weight | 278.17 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(CBr)=C1 |

| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocols

The synthesis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a two-step process starting from commercially available 3-methylbenzenesulfonyl chloride. The critical step involves a radical halogenation that requires precise control to avoid over-bromination (formation of the dibromomethyl impurity).

Step 1: Sulfonamide Formation

Reagents: 3-Methylbenzenesulfonyl chloride, Dimethylamine (aq or THF solution), Pyridine or

-

Dissolve 3-methylbenzenesulfonyl chloride (1.0 eq) in DCM at 0°C.

-

Add triethylamine (1.2 eq) followed by dropwise addition of dimethylamine (1.1 eq).

-

Stir at room temperature for 2–4 hours.

-

Workup: Wash with 1N HCl (to remove excess amine/pyridine), then brine. Dry over

and concentrate to yield N,N-dimethyl-3-methylbenzenesulfonamide.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

Solvent: Carbon Tetrachloride (

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous solvent.

-

Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux the mixture (approx. 70–80°C) for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the starting material.

-

Purification: Cool to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1] Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography to isolate the target benzyl bromide.

Visualization: Synthesis Pathway

Figure 1: Two-step synthesis workflow from sulfonyl chloride precursor to final benzyl bromide.

Reactivity & Mechanism

The chemical utility of this compound stems from the high reactivity of the benzylic bromide toward nucleophiles (

Mechanistic Insight

-

Electrophilicity: The carbon-bromine bond is polarized, and the adjacent aromatic ring stabilizes the transition state for

displacement. -

Regioselectivity: Nucleophiles attack the benzylic carbon exclusively. The sulfonamide nitrogen is fully substituted (dimethyl), preventing competing N-alkylation at that site.

-

Stability: The sulfonamide group is stable to acid and mild base, acting as a robust "handle" that can improve the solubility and metabolic profile of the final drug molecule.

Visualization: Reactivity Profile

Figure 2: Divergent synthesis pathways utilizing the benzylic bromide as a pivotal electrophile.

Applications in Drug Discovery[2][10][11][12]

Fragment-Based Drug Discovery (FBDD)

This compound is frequently used to introduce the N,N-dimethylbenzenesulfonamide motif into fragment libraries. This motif is a known pharmacophore in:

-

5-HT6 Antagonists: Used in cognitive enhancement research.

-

Kinase Inhibitors: The sulfonamide can participate in hydrogen bonding with active site residues (though the dimethyl substitution removes the H-bond donor capability, it retains acceptor properties and affects lipophilicity).

Linker Chemistry (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical. The 3-(bromomethyl) group allows for the precise attachment of this rigid aromatic spacer to E3 ligase ligands or warheads, modulating the spatial orientation of the ternary complex.

Safety & Handling

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Silver Shield), safety goggles, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with copious amounts of soap and water. Do not use organic solvents (ethanol) as they may increase absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

References

-

National Institute of Standards and Technology (NIST). Benzenesulfonamide, N,4-dimethyl- (Precursor Analog Data). Retrieved from [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactions and Mechanisms. Retrieved from [Link]

Sources

Physicochemical properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Technical Guide: Physicochemical Profile & Applications of 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Part 1: Executive Summary & Chemical Identity

3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a specialized electrophilic building block used primarily in medicinal chemistry and organic synthesis.[1] It functions as a "masked" benzyl cation equivalent, allowing for the introduction of the 3-(N,N-dimethylsulfamoyl)benzyl moiety into nucleophilic substrates (amines, thiols, phenols).[1]

The compound is distinct from its aryl bromide isomer (3-bromo-N,N-dimethylbenzenesulfonamide).[1] Its reactivity is driven by the benzylic carbon-bromine bond, which is highly susceptible to nucleophilic attack (

Chemical Identifiers

| Descriptor | Value |

| CAS Number | 137638-70-1 |

| IUPAC Name | 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 278.17 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(CBr)=C1 |

| InChI Key | Unique identifier required for database integration (e.g., Computed) |

Part 2: Physicochemical Properties

The physicochemical profile of this compound is dominated by the lipophilic dimethylsulfonoyl group and the reactive bromomethyl "warhead."

Theoretical & Experimental Descriptors

| Property | Value / Description | Context |

| Physical State | Low-melting solid or viscous oil | The N,N-dimethyl substitution removes hydrogen bond donors, significantly lowering the melting point compared to the unsubstituted sulfonamide.[1] |

| Melting Point | Predicted: 45–60 °C (Class-based) | Note: Experimental data for this specific CAS is sparse in public domains; handle as a low-melting solid. |

| Solubility | High in DCM, DMSO, DMF, EtOAc | Lipophilic nature ( |

| Water Solubility | Low / Hydrolytically Unstable | Insoluble in water; slowly hydrolyzes to the benzyl alcohol derivative upon prolonged exposure. |

| Reactivity | High (Electrophilic) | The benzylic position is activated, making it a lachrymator and potent alkylating agent. |

Stability Profile

-

Hydrolytic Stability: The C-Br bond is susceptible to hydrolysis in aqueous basic conditions, yielding the alcohol (3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide).[1]

-

Thermal Stability: Stable at room temperature if stored under inert atmosphere (Argon/Nitrogen). Avoid temperatures >100°C without solvent to prevent self-alkylation or decomposition.

Part 3: Reactivity & Synthetic Utility

The core utility of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide lies in its ability to functionalize nucleophiles.[1] The sulfonamide group acts as a robust, non-reactive handle during the alkylation step, often serving to modulate lipophilicity or act as a pharmacophore in the final drug candidate.[1]

Mechanism of Action ( Alkylation)

The reaction proceeds via a standard bimolecular nucleophilic substitution. The nucleophile (Nu:) attacks the benzylic carbon, displacing the bromide ion.

Figure 1: Reaction pathway for the alkylation of nucleophiles using the target compound.[1]

Synthetic Workflow: Coupling with a Secondary Amine

Objective: Synthesize a sulfonamide-tagged tertiary amine.

-

Preparation: Dissolve 1.0 equiv of secondary amine and 1.2 equiv of

(or DIPEA) in anhydrous Acetonitrile (MeCN) or DMF. -

Addition: Add 1.05 equiv of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide dropwise at 0°C.

-

Expert Tip: Dropwise addition prevents localized exotherms and minimizes bis-alkylation if using primary amines.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Handling, Safety & Toxicology (MSDS Summary)

Warning: This compound is a Benzylic Halide . It shares hazard characteristics with benzyl bromide, a known chemical warfare agent (lachrymator).

| Hazard Class | GHS Classification | Precautionary Measures |

| Skin Corrosion | Category 1B / 2 | Wear double nitrile gloves and lab coat.[1] |

| Eye Damage | Category 1 | Goggles + Face Shield required. Lachrymatory effect causes severe irritation. |

| Respiratory | STOT SE 3 | Handle ONLY in a fume hood. Vapors are irritating to mucous membranes. |

Emergency Protocol:

-

Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.

-

Eye Contact: Rinse with water for 15 minutes; seek immediate ophthalmological attention.

-

Spill: Neutralize with dilute ammonia or sodium thiosulfate solution before wiping up.

Part 5: Synthesis of the Reagent

If the compound is not available commercially, it is synthesized via Wohl-Ziegler Bromination .[1]

Figure 2: Radical bromination pathway for reagent synthesis.

Protocol:

-

Reflux 3,N,N-trimethylbenzenesulfonamide with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in

or Benzotrifluoride.[1] -

Filter off the succinimide byproduct.

-

Concentrate the filtrate to obtain the crude bromide.

References

-

ChemicalBook. (n.d.). 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide Product Page & CAS 137638-70-1.[1] Retrieved from

-

Thermo Fisher Scientific. (2015). Safety Data Sheet: N-Bromosuccinimide (General Benzylic Bromination Reagent Safety). Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)benzenesulfonamide (Analogous Hazard Data). Retrieved from

-

PubChem. (n.d.). Compound Summary: N,N-Dimethylbenzenesulfonamide (Parent Scaffold Properties). Retrieved from [3]

Sources

Technical Guide: Solubility & Handling of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

The following guide is structured as an advanced technical resource for chemical researchers and process chemists. It synthesizes structural analysis with practical handling protocols, addressing the specific physicochemical challenges of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide .

CAS: 52779-11-0 | Molecular Formula:

Executive Summary

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a bifunctional intermediate combining a lipophilic sulfonamide core with a highly reactive electrophilic benzyl bromide moiety.

Unlike simple sulfonamides, the solubility profile of this compound is governed by a critical constraint: Chemical Stability . While thermodynamically soluble in protic solvents (alcohols, water), it is kinetically unstable in them due to rapid solvolysis. Therefore, solvent selection must prioritize inertness over simple dissolution capacity.

Key Solubility Takeaway:

-

Primary Solvents (High Solubility/Stability): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

-

Reactive Solvents (Avoid): Methanol, Ethanol, Water, DMSO (conditional risk of Kornblum oxidation).

-

Precipitation/Anti-Solvents: Hexanes, Heptane, Diethyl Ether.

Physicochemical Analysis & Solubility Profile

The compound features a "Push-Pull" solubility mechanism:

-

The

-Dimethylsulfonamide Group: Increases lipophilicity compared to primary sulfonamides, enhancing solubility in chlorinated and aprotic organic solvents. -

The Bromomethyl Group (

): A soft electrophile. It drives solubility in moderately polar solvents but introduces immediate susceptibility to nucleophilic attack.

Solubility Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | High | Ideal for extraction and reactions. |

| Chloroform ( | Excellent | High | Good for NMR; acid traces may catalyze degradation. | |

| Polar Aprotic | THF | Good | High | Standard reaction solvent; ensure anhydrous. |

| Acetonitrile (MeCN) | Good | High | Excellent for nucleophilic substitutions ( | |

| DMF / DMA | Excellent | Moderate | High solubility, but difficult to remove; potential for thermal degradation. | |

| Acetone | Good | Low | Risk of Finkelstein-like halide exchange or condensation. | |

| Esters | Ethyl Acetate | Good | High | Preferred green solvent for workup/crystallization. |

| Protic | Methanol / Ethanol | Soluble | Critical Failure | DO NOT USE. Rapid solvolysis to benzyl ethers. |

| Water | Insoluble | Critical Failure | Hydrolysis to benzyl alcohol occurs over time. | |

| Hydrocarbons | Hexanes / Heptane | Poor | High | Used as anti-solvents to precipitate the product. |

Mechanistic Risks: Solubility vs. Reactivity

The primary error in handling this compound is treating it as a static solute. In nucleophilic solvents, it acts as a substrate.

The Solvolysis Trap

Dissolving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in methanol does not yield a stable solution. It initiates an

Mechanism:

This reaction is autocatalytic; the generated

Visualization: Solvent Decision Pathways

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection, emphasizing the avoidance of protic solvents during storage and the preference for polar aprotic solvents during nucleophilic substitution reactions.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Objective: To empirically determine the solubility limit for a specific application without risking bulk degradation.

Reagents:

-

Analyte: 10 mg of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide.

-

Solvent Candidates: DCM, EtOAc, MeCN, Toluene.

Methodology:

-

Aliquot Preparation: Place 10 mg of solid into four separate 2 mL HPLC vials.

-

Stepwise Addition: Add solvent in 50

increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Observe for clarity (dissolution) or turbidity (saturation).

-

Validation (TLC): Spot the solution on a silica TLC plate. Elute with 30% EtOAc/Hexanes.

-

Success Criteria: Single spot (

). -

Failure Criteria: Baseline streak (hydrolysis) or multiple spots (degradation).

-

Calculation:

Protocol B: Recrystallization (Purification)

Context: If the compound degrades or contains impurities, recrystallization exploits the differential solubility in EtOAc/Hexanes.

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).

-

Filtration: Filter hot (if insoluble particulates exist) through a glass frit.

-

Precipitation: Slowly add Hexanes (or Heptane) dropwise to the hot solution until persistent turbidity is observed.

-

Cooling: Allow to cool to Room Temp, then 4°C.

-

Collection: Filter the white crystalline solid and wash with cold Hexanes.

-

Drying: Vacuum dry at <40°C (Avoid high heat to prevent thermal decomposition).

Stability & Storage Recommendations

Thermal Stability

Benzyl bromides are thermally sensitive.

-

Melting Point: Typically ranges between 70–90°C (derivative dependent).

-

Decomposition: Prolonged heating >80°C in high-boiling solvents (DMF/DMSO) can lead to elimination reactions (forming styrenes) or oxidation.

Storage Workflow

-

State: Store strictly as a solid. Never store stock solutions.

-

Atmosphere: Hygroscopic degradation risk. Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass (protects from photochemical degradation of the

bond).

Visualization: Degradation Pathway

The following graph details why protic solvents and heat are destructive.

Figure 2: Common degradation pathways. Note that "Solvolysis" and "Hydrolysis" are the most common risks during solubility testing.

References

-

Structural Class Analysis (Sulfonamides)

-

Perlovich, G. L., et al. "Solubility of sulfonamides in binary and ternary solvents."[1] Journal of Pharmaceutical Sciences. (General principles of sulfonamide solubility in organic systems).

-

(Search Term: Sulfonamide solubility Hildebrand)

-

-

Reactivity of Benzyl Bromides

- Wohl-Ziegler Reaction Context: "Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.

-

General Handling of Electrophilic Intermediates

- Sigma-Aldrich / Merck. "Material Safety Data Sheet: Benzyl Bromide Derivatives.

-

Recrystallization Methodologies

- Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann.

Sources

Strategic Applications of 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry

The following technical guide provides an in-depth review and procedural framework for the utilization of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS 137638-70-1) in medicinal chemistry.

A Technical Guide for Drug Development Professionals

Executive Summary

In the architecture of small-molecule drug discovery, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a specialized electrophilic building block. Unlike primary benzenesulfonamides (classic zinc-binding pharmacophores), this N,N-dimethyl derivative functions primarily as a lipophilic, non-ionizable scaffold used to optimize pharmacokinetic properties (permeability, solubility) and target engagement through hydrophobic interactions.

This guide analyzes the chemical reactivity of the benzylic bromide "warhead," details the structure-activity relationship (SAR) implications of the tertiary sulfonamide motif, and provides validated protocols for its synthesis and derivatization.

Chemical Architecture & Reactivity Profile

The Electrophilic Warhead

The molecule features a bromomethyl group at the meta-position relative to the sulfonamide. This positioning is critical:

-

Reactivity: The benzylic bromide is highly susceptible to SN2 nucleophilic attack by amines, thiols, and phenoxides.

-

Electronic Effect: The sulfonamide group is electron-withdrawing (

). This deactivates the ring slightly but stabilizes the transition state for nucleophilic substitution at the benzylic position, making it a reliable alkylating agent.

The N,N-Dimethyl Sulfonamide Motif

The substitution of the sulfonamide nitrogen with two methyl groups fundamentally alters the biological profile compared to primary sulfonamides (

-

Loss of Acidic Proton: Primary sulfonamides (pKa

10) can ionize and coordinate zinc in metalloenzymes (e.g., Carbonic Anhydrases). The N,N-dimethyl variant cannot ionize, preventing classic metal coordination. -

Lipophilicity & Permeability: The dimethylation caps polar surface area (PSA), significantly increasing

and blood-brain barrier (BBB) permeability. This makes it an ideal linker for CNS-active agents (e.g., AChE inhibitors).

Synthetic Workflows

Visualization of Synthetic Pathways

The following diagram outlines the generation of the scaffold and its divergent derivatization pathways.

Figure 1: Divergent synthetic pathways from the core scaffold via nucleophilic substitution.

Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis ensures purity for sensitive biological assays.

Reaction: Wohl-Ziegler Bromination

-

Reagents: 3,N,N-trimethylbenzenesulfonamide (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

-

Solvent: Anhydrous

or Benzotrifluoride (green alternative). -

Procedure:

-

Dissolve starting material in solvent under Argon.

-

Add NBS and AIBN.

-

Reflux for 4–6 hours (monitor by TLC for disappearance of starting material).

-

Critical Step: Filter hot to remove succinimide byproduct.

-

Concentrate filtrate and recrystallize from hexanes/EtOAc.

-

-

Validation:

diagnostic peak:

Protocol B: General Derivatization (N-Alkylation)

This protocol describes coupling the scaffold with a secondary amine to generate a potential CNS-active ligand.

-

Setup: Charge a reaction vial with the amine (1.0 eq) and

(2.0 eq) in anhydrous DMF. -

Addition: Add 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 eq) dropwise at

. -

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (

) to remove DMF. -

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Medicinal Chemistry Applications

Antiproliferative Agents (Cancer Therapy)

Recent studies have highlighted N,N-dimethylbenzenesulfonamide derivatives as potent antiproliferative agents.

-

Mechanism: Unlike primary sulfonamides that target Carbonic Anhydrase (CA) via zinc binding, these tertiary derivatives often act through hydrophobic pocket occupation or by disrupting microtubule dynamics.

-

Data Insight: Derivatives linked to heterocyclic moieties (e.g., pyridine, thiazole) have shown

values in the range of 20–30 -

Selectivity: The lack of the acidic proton reduces off-target affinity for ubiquitous housekeeping CAs (like CA I and II), potentially improving the side-effect profile.

Neurodegenerative Targets (Alzheimer's Disease)

The scaffold is increasingly used to design dual-binding inhibitors for Acetylcholinesterase (AChE).

-

Role: The N,N-dimethylbenzenesulfonamide moiety acts as a surrogate for the peripheral anionic site (PAS) binder due to its lipophilicity and aromatic pi-stacking capability.

-

Efficacy: Urea-linked derivatives of this scaffold have demonstrated dual inhibition of AChE and Butyrylcholinesterase (BuChE), with favorable ADME properties predicted for BBB penetration [2].

Quantitative Data Summary

| Derivative Class | Target | Primary Activity ( | Mechanism Note |

| Heterocyclic-linked | MCF-7 Cells | Antiproliferative; potential CA IX interaction [1] | |

| Urea-linked | AChE / BuChE | Dual cholinesterase inhibition; CNS penetrant [2] | |

| Indolyl-linked | Cell Cycle | Variable | G1 phase accumulation or Mitosis disruption [3] |

Decision Logic: Primary vs. Tertiary Sulfonamide

When designing a library, the choice between the primary and N,N-dimethyl variant is pivotal.

Figure 2: SAR decision tree for selecting sulfonamide substitution patterns.

References

-

Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link][3]

-

Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Source: Frontiers in Chemistry (2025). URL:[Link]

-

A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]

Sources

Application Note: Scalable Synthesis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Introduction & Strategic Utility

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS: 881060-64-8) is a critical electrophilic building block in medicinal chemistry. It serves as a "warhead" precursor for covalent inhibitors and a linker motif in PROTAC (Proteolysis Targeting Chimera) design. The benzylic bromide moiety allows for rapid

Scientific Rationale for Route Selection:

Direct bromination of sulfonyl chlorides is chemically unstable due to the lability of the

-

Protection/Functionalization: Conversion of the sulfonyl chloride to the stable sulfonamide.

-

Radical Activation: Wohl-Ziegler bromination of the benzylic methyl group.

Retrosynthetic Analysis

The following diagram outlines the logical disconnection of the target molecule.

Figure 1: Retrosynthetic strategy employing late-stage radical bromination.

Phase I: Sulfonamide Formation

The first step involves the nucleophilic attack of dimethylamine on 3-methylbenzenesulfonyl chloride. This reaction is highly exothermic; temperature control is the critical quality attribute (CQA) to prevent hydrolysis of the starting material.

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-methylbenzenesulfonyl chloride | 1.0 | Substrate | Solid/Oil, moisture sensitive. |

| Dimethylamine (2M in THF) | 1.2 | Nucleophile | Use anhydrous solution preferred over aqueous. |

| Triethylamine (TEA) | 1.5 | HCl Scavenger | Pyridine is a viable alternative. |

| DCM (Dichloromethane) | 10 Vol | Solvent | Anhydrous. |

Detailed Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Charge with 3-methylbenzenesulfonyl chloride (1.0 eq) and DCM (10 volumes).

-

Cooling: Submerge the flask in an ice/brine bath to reach -5°C.

-

Base Addition: Add Triethylamine (1.5 eq) in one portion.

-

Nucleophile Addition: Charge the dropping funnel with Dimethylamine (1.2 eq). Add dropwise over 30 minutes, maintaining internal temperature

.-

Mechanism Note: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the formation of dimethylamine hydrochloride salts which could stall the reaction.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Monitoring: Check by TLC (30% EtOAc/Hexane). The sulfonyl chloride spot (high

) should disappear.

-

-

Workup:

-

Quench with water.[1]

-

Wash organic layer with 1M HCl (2x) to remove excess amine and TEA.

-

Wash with Sat.

(1x) and Brine (1x). -

Dry over

, filter, and concentrate in vacuo.

-

-

Output: 3,N,N-trimethylbenzenesulfonamide. (Yield typically >90%).[2][3] Proceed to Phase II without further purification if purity >95% by NMR.

Phase II: Wohl-Ziegler Radical Bromination

This is the most technically demanding step. It relies on the in situ generation of low concentrations of

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3,N,N-trimethylbenzenesulfonamide | 1.0 | Substrate | From Phase I. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded). |

| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator | AIBN is preferred for cleaner initiation. |

| Benzotrifluoride ( | 15 Vol | Solvent | Green Alternative to |

Senior Scientist Note: Historically, Carbon Tetrachloride (

) was the gold standard because succinimide floats in it, signaling reaction completion.[4] However, due to toxicity, Benzotrifluoride or Methyl Acetate are superior, modern alternatives that maintain the necessary radical stability [1].

Reaction Workflow

Figure 2: Step-by-step logic for initiating and monitoring the radical reaction.

Detailed Protocol

-

Preparation: Dissolve the intermediate (Phase I) in Benzotrifluoride (or

if permitted/necessary). -

Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

-

Addition: Add NBS (1.05 eq).

-

Initiation: Heat the mixture to reflux. Once refluxing, add AIBN (0.05 eq).

-

Visual Cue: The reaction mixture often turns transiently orange (

generation) and then fades to pale yellow as the radical chain propagates.

-

-

Completion: Reflux for 3–4 hours.

-

Filtration: Cool to 0°C to precipitate succinimide. Filter the solids and wash the cake with cold solvent.[2][6]

-

Workup: Concentrate the filtrate.

-

Purification: The crude often contains 5-10% starting material and <5% dibromo-product.

-

Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexanes until cloudy. Cool to -20°C.

-

Column Chromatography: If oil persists, use Silica Gel (Gradient: 0-30% EtOAc in Hexanes).

-

Safety & Handling (Critical)

-

Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

-

Skin Contact: These compounds are alkylating agents and can cause severe blistering. Double-glove (Nitrile) and wear a lab coat.

-

Waste: Quench all glassware with a dilute solution of sodium thiosulfate to destroy residual active bromides before cleaning.

References

-

Wohl-Ziegler Reaction Overview & Solvents : Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]

-

Bromination Mechanism : Wikipedia. Wohl–Ziegler bromination. Available at: [Link]

-

General Radical Bromination Conditions : Semantic Scholar. Synthesis and Structure of N-(1-(Bromomethyl)...). Available at: [Link] (Analogous bicyclic synthesis).

Sources

Application Note: Optimized N-Alkylation using 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Introduction & Strategic Value

The reagent 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a critical building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). It introduces a meta-substituted sulfonamide motif , a pharmacophore widely validated in diuretics (e.g., indapamide), anti-inflammatory agents, and carbonic anhydrase inhibitors.

Unlike simple benzyl bromides, the presence of the sulfonamide moiety (

Chemical Reactivity Profile

The Electrophile

-

Structure: Benzyl bromide core with a meta-electron-withdrawing group (EWG).

-

Electronic Effect: The

group is inductively electron-withdrawing ( -

Solubility: The dimethylsulfonamide group increases lipophilicity compared to primary sulfonamides, making the reagent soluble in DCM, THF, acetonitrile, and DMF.

The Challenge: Over-Alkylation

The product of the reaction (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron donation of the newly added benzyl group. This leads to bis-alkylation (formation of tertiary amines), the primary failure mode in this synthesis.

Strategic Optimization of Reaction Variables

To ensure reproducibility and high yield, the following variables must be controlled:

| Variable | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) | Best balance of polarity for |

| Base | Inorganic bases act as HBr scavengers without acting as competing nucleophiles. Cesium promotes the "cesium effect," enhancing solubility and reactivity. | |

| Catalyst | Potassium Iodide (KI) | Crucial. In situ conversion to the benzyl iodide (Finkelstein reaction) accelerates the rate significantly, allowing milder temperatures. |

| Temperature | 25°C to 60°C | Start at RT to minimize bis-alkylation. Heat only if conversion stalls. |

Visualizing the Mechanism

The following diagram outlines the

Caption: Figure 1. Reaction pathway showing the desired SN2 trajectory and competitive pathways leading to impurities.

Detailed Experimental Protocols

Protocol A: Standard Alkylation (Secondary Amines & Heterocycles)

Best for: Piperazines, Morpholines, and non-hindered Secondary Amines.

Reagents:

-

Amine Substrate (1.0 equiv)[1]

-

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step:

-

Setup: Charge a dried reaction vial with the amine substrate and

in anhydrous MeCN. Stir for 10 minutes at Room Temperature (RT) to ensure base dispersion. -

Addition: Add the benzyl bromide reagent in one portion.

-

Reaction: Stir at RT for 4–12 hours.

-

QC Check: Monitor by TLC or LCMS.[1] If >20% starting material remains after 4 hours, add catalytic KI (10 mol%) and heat to 50°C.

-

-

Workup: Filter off the solid inorganic salts. Rinse the filter cake with MeCN.

-

Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, recrystallize from EtOAc/Hexanes or perform flash chromatography (typically 0-5% MeOH in DCM).

Protocol B: Selective Mono-Alkylation (Primary Amines)

Best for: Benzylamines, Anilines, and aliphatic Primary Amines where over-alkylation is a risk.

Reagents:

-

Primary Amine Substrate (1.5 – 2.0 equiv )

-

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equiv)

- (1.5 equiv) or DIPEA (2.0 equiv)

-

THF or DMF (0.1 M)

Step-by-Step:

-

Setup: Dissolve the excess amine and base in the solvent. Cool to 0°C in an ice bath.

-

Slow Addition: Dissolve the benzyl bromide reagent in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes to the amine solution.

-

Why? Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation [1].

-

-

Reaction: Allow to warm to RT slowly and stir for 12 hours.

-

Workup: Dilute with EtOAc and wash with water (

) to remove the excess primary amine (if water-soluble) and DMF. -

Purification: Column chromatography is usually required to separate the mono-alkylated product from traces of bis-alkylated byproduct.

Analytical Validation & Troubleshooting

Quality Control (Self-Validation)

-

NMR Diagnostic:

-

Reagent: The benzylic

protons typically appear around 4.50 ppm (singlet). -

Product: Upon alkylation, this peak shifts upfield to 3.50 – 3.80 ppm .

-

Bis-alkylation: Look for a new singlet integrating for 4 protons (two benzyl groups) if the symmetry allows, or complex multiplets.

-

-

LCMS:

-

Watch for the M+H peak.

-

Warning: The sulfonamide group often gives a strong sodium adduct [M+Na]+.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Poor nucleophilicity or steric hindrance. | Add KI (0.5 equiv) to generate the reactive benzyl iodide in situ (Finkelstein conditions) [2]. Switch solvent to DMF and heat to 60°C. |

| Bis-Alkylation (>10%) | Primary amine is too reactive; Reagent excess. | Use Protocol B . Increase amine equivalents to 3.0. Use a syringe pump for reagent addition. |

| Hydrolysis (Benzyl alcohol) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Dry |

Decision Tree for Condition Selection

Caption: Figure 2. Decision matrix for selecting the optimal alkylation protocol based on amine type and solubility.

Safety & Handling

-

Lachrymator Hazard: Like most benzyl bromides, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a potent lachrymator (tear gas agent).

-

Requirement: Always handle in a functioning fume hood.

-

Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing from the hood to destroy residual bromide.

-

-

Skin Irritant: Wear double nitrile gloves.

References

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

-

Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 43, 1528.[2]

-

BenchChem. (2025).[1] "Experimental procedure for N-alkylation of primary amines." BenchChem Technical Protocols.

-

Master Organic Chemistry. (2017).[3] "Alkylation of Amines."[1][3][4][5]

Sources

Application Notes and Protocols for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a Novel Cross-Linking Agent

Introduction: A New Tool for Probing Molecular Interactions

In the intricate world of cellular machinery, the transient and stable interactions between biomolecules govern virtually all biological processes.[1][2] Chemical cross-linking, coupled with mass spectrometry (CXMS), has emerged as a powerful technique to capture these interactions, providing valuable distance constraints for structural modeling of proteins and their complexes.[2][3][4] We introduce 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a potent, electrophilic cross-linking agent. Its utility stems from the highly reactive benzylic bromide moiety, which can efficiently form covalent bonds with nucleophilic residues on proteins and other biomolecules.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. We will delve into its mechanism of action, provide detailed protocols for its use in cross-linking studies, and discuss methods for the analysis of cross-linked products.

Chemical Properties and Reactivity

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is an aromatic compound featuring two key functional groups: a reactive bromomethyl group and a stable N,N-dimethylbenzenesulfonamide group.

| Property | Value |

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.16 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous solutions |

The cross-linking activity of this reagent is primarily dictated by the benzylic bromide. Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions.[6] The stability of the resulting benzylic carbocation intermediate enhances its reactivity towards nucleophiles.[7] The sulfonamide group, while generally unreactive, is an electron-withdrawing group which can influence the electronic properties of the benzene ring.[8][9]

Mechanism of Action: Covalent Bond Formation

The cross-linking reaction proceeds via a nucleophilic substitution mechanism. The electrophilic carbon of the bromomethyl group is attacked by a nucleophilic side chain of an amino acid residue, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Commonly targeted nucleophilic residues in proteins include:

-

Cysteine (thiol group): Highly nucleophilic, especially in its deprotonated (thiolate) form.

-

Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.

-

Lysine (ε-amino group): The primary amine at the end of the lysine side chain is a potent nucleophile at physiological or slightly alkaline pH.[10][11]

The reaction can result in three types of cross-linked products, which can be distinguished by mass spectrometry[12]:

-

Type 0 (Monolink): The cross-linker reacts with a single amino acid residue.

-

Type 1 (Looplink): The cross-linker reacts with two residues within the same protein chain.

-

Type 2 (Cross-link): The cross-linker reacts with residues on two different protein chains.

Caption: Proposed mechanism of covalent bond formation between 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and a nucleophilic amino acid residue.

Experimental Protocols

The following protocols provide a general framework for using 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide for protein cross-linking. Optimization of reaction conditions, such as incubation time, temperature, and reagent concentrations, is recommended for each specific system.

Protocol 1: Cross-Linking of a Purified Protein or Protein Complex

This protocol is designed for studying intramolecular cross-links or interactions within a purified protein complex.

Materials:

-

Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

-

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl pH 8.0, 1 M dithiothreitol (DTT), or 1 M L-cysteine)

-

Reaction tubes

-

Thermomixer or incubator

Procedure:

-

Reagent Preparation:

-

Prepare a fresh stock solution of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in anhydrous DMSO or DMF (e.g., 10-100 mM). Vortex to ensure complete dissolution.

-

-

Cross-Linking Reaction:

-

To your protein sample (typically 0.1-2 mg/mL), add the cross-linker stock solution to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C with gentle mixing.

-

-

Quenching the Reaction:

-

Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM. The quenching agent contains a high concentration of nucleophiles that will react with any excess cross-linker.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Analysis:

-

The cross-linked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.

-

Table of Recommended Reagent Concentrations:

| Reagent | Starting Concentration |

| Protein | 0.1 - 2.0 mg/mL |

| Cross-linker | 10 - 100 mM stock |

| Molar excess of cross-linker | 20 - 50 fold |

| Quenching Agent | 20 - 50 mM final |

Protocol 2: In-situ Cross-Linking in Cell Lysates

This protocol is adapted for capturing protein-protein interactions within a complex cellular environment.

Materials:

-

Cell lysate in a suitable lysis buffer (non-amine, non-thiol containing, e.g., HEPES-based)

-

Same reagents as in Protocol 1

Procedure:

-

Lysate Preparation:

-

Prepare a clarified cell lysate according to your standard protocol. Ensure the lysis buffer does not contain primary amines or thiols.

-

-

Cross-Linking Reaction:

-

Add the 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide stock solution to the lysate. Due to the complexity of the lysate, a higher molar excess may be required. Titration experiments are recommended.

-

Incubate for 30-60 minutes at room temperature or on ice to minimize protein degradation.

-

-

Quenching:

-

Quench the reaction as described in Protocol 1.

-

-

Downstream Processing:

-

The cross-linked lysate can be used for affinity purification of a target protein of interest to identify its interaction partners, followed by analysis as described below.

-

Sources

- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

- 10. Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Solvent Selection in Reactions Involving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Introduction: The Critical Role of the Solvent

In the realm of synthetic organic chemistry and drug development, the selection of an appropriate solvent is a paramount decision that can dictate the success or failure of a reaction. A solvent is not merely an inert medium but an active participant that influences reaction rates, mechanisms, and the stability of all species in the reaction vessel. For a multifunctional molecule such as 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, a judicious choice of solvent is essential to harness the reactivity of the benzylic bromide while preserving the integrity of the N,N-dimethylbenzenesulfonamide moiety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for solvent selection in reactions involving this versatile building block. We will delve into the physicochemical properties of the molecule, explore solvent effects on its key reactions, and provide detailed protocols for its application in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

Understanding the inherent properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is the foundation for rational solvent selection.

Structure and Functional Groups:

The molecule consists of a benzene ring substituted with a reactive bromomethyl group and a stable N,N-dimethylbenzenesulfonamide group. The primary benzylic bromide is the principal site of reactivity, susceptible to nucleophilic attack. The sulfonamide group is generally robust, though its stability can be influenced by harsh acidic or basic conditions.[1][2]

Predicted Solubility Profile:

While quantitative solubility data for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is not extensively available in the public literature, a qualitative prediction can be made based on its structure and data from analogous compounds.[3] The presence of the polar sulfonamide group and the relatively nonpolar bromomethyl-substituted phenyl ring suggests a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexanes and toluene.

Solvent Selection for Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic position is a cornerstone of the synthetic utility of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. The choice of solvent is critical in directing the reaction mechanism, which is typically a bimolecular nucleophilic substitution (SN2) for primary benzylic halides.[4][5]

Mechanism and Solvent Effects:

The SN2 reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process involves a charge-dispersed transition state.

-

Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally the preferred choice for SN2 reactions. They possess high dielectric constants that can solvate the cation of a salt-based nucleophile, but they do not strongly solvate the anionic nucleophile. This "naked" and highly reactive nucleophile leads to a faster reaction rate. For instance, in the reaction of benzyl bromide with piperazine, the rate is significantly influenced by the solvent's dipolarity and polarizability.[1]

-

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This extensive solvation of the nucleophile reduces its nucleophilicity and slows down the rate of SN2 reactions. However, for sterically hindered substrates or with weak nucleophiles, a shift towards a unimolecular (SN1) mechanism, which is favored by polar protic solvents that can stabilize the resulting carbocation intermediate, might be observed. Given that 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a primary benzylic bromide, the SN2 pathway is expected to dominate.

-

Nonpolar Solvents: Solvents like toluene, hexanes, and diethyl ether are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate them, leading to very slow reaction rates.

Logical Workflow for Solvent Selection in Nucleophilic Substitution

Caption: Logic diagram for selecting a solvent in nucleophilic substitution reactions.

Protocol 1: Synthesis of 3-(Azidomethyl)-N,N-dimethylbenzenesulfonamide (SN2 Reaction)

This protocol describes the reaction with sodium azide, a strong nucleophile, to introduce an azide functionality that can be further transformed, for example, into an amine via reduction.

Materials:

-

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(azidomethyl)-N,N-dimethylbenzenesulfonamide.[6]

Causality behind Experimental Choices:

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic nucleophile (sodium azide). It promotes a high rate for the SN2 reaction by solvating the sodium cation while leaving the azide anion highly reactive.

-

Stoichiometry: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.

-

Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic bromide.

Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions

3-(bromomethyl)-N,N-dimethylbenzenesulfonamide can also serve as a precursor to organometallic reagents for use in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. The choice of solvent in these multi-step catalytic cycles is crucial for catalyst stability, solubility of reactants, and overall reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] For this reaction, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide would first be converted to the corresponding organoboron species. However, for the purpose of this guide, we will consider the analogous aryl bromide, 3-bromo-N,N-dimethylbenzenesulfonamide, as a direct substrate.

Solvent Considerations for Suzuki Coupling:

The solvent system for Suzuki couplings often consists of a mixture of an organic solvent and an aqueous base solution.

-

Organic Solvents: Toluene, 1,4-dioxane, and DMF are commonly used. They must be able to dissolve the organic halide, the boronic acid, and the palladium catalyst. The choice can influence the rate of the catalytic cycle.[8][9]

-

Aqueous Phase: An aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[10] The presence of water can also influence catalyst stability and activity.

Experimental Workflow for a Typical Suzuki Coupling Reaction

Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-N,N-dimethylbenzenesulfonamide

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[11]

Materials:

-

3-bromo-N,N-dimethylbenzenesulfonamide

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed toluene and water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Add degassed toluene (5 mL) and water (0.5 mL).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Causality behind Experimental Choices:

-

Solvent System (Toluene/Water): This biphasic system is effective for Suzuki couplings. Toluene dissolves the organic components, while the aqueous phase contains the base necessary for the catalytic cycle.

-

Catalyst System (Pd(OAc)₂/SPhos): This is a highly active catalyst system for the coupling of aryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.

-

Base (K₃PO₄): Potassium phosphate is a commonly used base in Suzuki couplings that is effective in the transmetalation step.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12] As with the Suzuki coupling, we will consider the analogous aryl bromide for this protocol.

Solvent Considerations for Heck Reaction:

High-boiling polar aprotic solvents are typically favored for Heck reactions.

-

DMF, NMP, and Acetonitrile: These solvents are excellent choices as they can dissolve the reactants and the palladium catalyst, and they are stable at the high temperatures often required for these reactions.[2][13]

-

Aqueous Media: In some cases, Heck reactions can be performed in aqueous media, which can offer environmental benefits.[2]

Protocol 3: Heck Reaction of 3-Bromo-N,N-dimethylbenzenesulfonamide with Styrene

This protocol is adapted from general procedures for the Heck reaction of aryl bromides.[14]

Materials:

-

3-bromo-N,N-dimethylbenzenesulfonamide

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Establish an inert atmosphere by evacuating and backfilling the flask with argon or nitrogen three times.

-

Under the inert atmosphere, add K₂CO₃ (2.0 equiv) and anhydrous DMF.

-

Add styrene (1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[13]

Causality behind Experimental Choices:

-

Solvent (DMF): DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and catalyst and is stable at the elevated temperatures required for the Heck reaction.

-

Catalyst System (Pd(OAc)₂/PPh₃): This is a classic and reliable catalyst system for the Heck reaction.

-

Base (K₂CO₃): An inorganic base is required to neutralize the HBr generated during the catalytic cycle.

Summary of Solvent Properties and Recommendations

| Solvent Class | Representative Solvents | Suitability for Nucleophilic Substitution (SN2) | Suitability for Suzuki Coupling | Suitability for Heck Reaction | Key Considerations |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Excellent | Good (often as a single solvent or in a mixture) | Excellent | High reaction rates for SN2; good solubility for a wide range of reactants. |

| Polar Protic | Water, Ethanol, Methanol | Fair to Poor (can slow SN2 reactions) | Good (as a co-solvent with an organic solvent) | Fair (can be used in some cases) | Can solvate and deactivate nucleophiles; necessary for aqueous base in Suzuki coupling. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Poor | Good (Toluene is a common choice) | Fair (less common than polar aprotic) | Poor solubility for ionic reagents; toluene is a good choice for Suzuki reactions. |

Conclusion

The selection of an appropriate solvent is a multifaceted decision that requires a thorough understanding of the reaction mechanism and the physicochemical properties of the reactants. For reactions involving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, a moderately polar molecule with a reactive benzylic bromide and a stable sulfonamide group, the choice of solvent is paramount. For nucleophilic substitution reactions, which are expected to proceed via an SN2 mechanism, polar aprotic solvents such as DMF, acetonitrile, and acetone are highly recommended to achieve optimal reaction rates. In palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings, the choice of solvent is dictated by the specific requirements of the catalytic cycle, with polar aprotic solvents and biphasic systems involving toluene and water being common and effective choices. By carefully considering the principles outlined in this guide and adapting the provided protocols, researchers can confidently and effectively utilize 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in a wide array of synthetic transformations.

References

-

Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-464. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Journal of the American Chemical Society. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

Andrews, L. J., & Keefer, R. M. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 264-71. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy, 8(1), 193. [Link]

-

Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & medicinal chemistry, 24(5), 1031-1041. [Link]

-

Li, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 679-89. [Link]

- Google Patents. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents.

-

Lee, H. W., & Adhikary, K. K. (2011). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 32(3), 857-862. [Link]

-

De Simone, C., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 3633. [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step synthesis of sulfonamide derivatives using benzyl bromide intermediates

Application Note & Protocol

Topic: Step-by-Step Synthesis of Sulfonamide Derivatives Using Benzyl Bromide Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents.[1][2] Sulfonamide derivatives exhibit a remarkable breadth of biological activities, serving as antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic agents.[3][4][5] Their prevalence stems from their unique chemical properties: the sulfonamide group is a stable, effective hydrogen bond donor and acceptor, and its geometry allows it to act as a transition-state isostere for amide hydrolysis, enabling it to target key enzymes like carbonic anhydrase and dihydropteroate synthetase.[4][5]

N-alkylation, particularly N-benzylation, is a fundamental transformation in the derivatization of sulfonamides. The introduction of a benzyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and steric profile, thereby fine-tuning its pharmacological activity and pharmacokinetic properties. The N-benzylsulfonamide motif is found in numerous biologically significant compounds, including inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[6]

This application note provides a detailed, field-proven guide to the synthesis of N-benzylsulfonamide derivatives via the nucleophilic substitution of benzyl bromides. We will delve into the mechanistic underpinnings of this reaction, present a robust step-by-step protocol, and discuss key considerations for optimization and characterization.

Part 1: Reaction Principle and Mechanism

The N-benzylation of a primary or secondary sulfonamide is a classic nucleophilic substitution reaction. The core transformation involves the formation of a new nitrogen-carbon bond between the sulfonamide nitrogen and the benzylic carbon of benzyl bromide.

Causality of Experimental Choices:

-

The Sulfonamide Nucleophile: The nitrogen atom of a sulfonamide is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic sulfonamidate anion. The pKa of the N-H proton is typically in the range of 10-11, necessitating a base strong enough to facilitate this deprotonation and drive the reaction forward.

-

The Benzyl Bromide Electrophile: Benzyl bromide is an excellent electrophile for this reaction. The carbon-bromine bond is polarized, making the benzylic carbon susceptible to nucleophilic attack. Furthermore, the transition state of the reaction is stabilized by the adjacent phenyl ring, accelerating the substitution process. The reaction generally proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.

-

The Role of the Base and Solvent: The choice of base and solvent is critical for success. A non-nucleophilic base is preferred to avoid competition with the sulfonamidate anion. The solvent should be able to dissolve the starting materials and facilitate the Sɴ2 reaction, which is favored by polar aprotic solvents that solvate the cation of the base but do not strongly solvate the nucleophile.

The general mechanism is illustrated below.

Caption: General Sɴ2 mechanism for N-benzylation of sulfonamides.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-4-methylbenzenesulfonamide as a representative example. The principles can be readily adapted for various substituted sulfonamides and benzyl bromides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methylbenzenesulfonamide | ≥98% | Commercial | Also known as p-toluenesulfonamide. |

| Benzyl bromide | ≥98% | Commercial | Lachrymator! Handle in a fume hood. |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Polar aprotic solvent. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |

| Deionized Water | - | - | For work-up. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For chromatography (if needed). |

| TLC Plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Synthesis Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonamide (5.0 g, 29.2 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.0 g, 58.4 mmol, 2.0 equiv.).

-

Rationale: Potassium carbonate is a moderately strong, non-nucleophilic base sufficient for deprotonating the sulfonamide. Using a 2-fold excess ensures complete deprotonation and neutralizes the HBr formed during the reaction.

-

-

Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 15-20 minutes.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and the sulfonamidate intermediate, facilitating the Sɴ2 reaction.

-

-

Addition of Electrophile: While stirring, add benzyl bromide (3.8 mL, 32.1 mmol, 1.1 equiv.) dropwise to the suspension over 5 minutes.

-

Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting sulfonamide. Dropwise addition helps to control any initial exotherm.

-

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and stir vigorously.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

-

Trustworthiness Check: On the TLC plate, the starting sulfonamide will have a lower Rf value (more polar) than the N-benzylated product (less polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate should form. Stir for 30 minutes to ensure complete precipitation.

-

Rationale: The product is insoluble in water, while DMF and the inorganic salts (K₂CO₃, KBr) are soluble. This step effectively quenches the reaction and precipitates the crude product.

-

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them under vacuum.

-

Alternative: If the product is an oil or recrystallization is ineffective, perform an extraction. After quenching with water, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography.

-

Part 3: Characterization and Validation

Confirming the structure and purity of the final product is a critical step.

-

¹H NMR (in CDCl₃): Expect to see characteristic peaks for the benzyl group's methylene protons (CH₂) as a singlet around δ 4.1-4.3 ppm. The aromatic protons from both the benzyl and toluenesulfonyl groups will appear in the δ 7.2-7.8 ppm region. The methyl group (CH₃) of the tosyl moiety will be a singlet around δ 2.4 ppm. The N-H proton from the starting material (around δ 5.0 ppm, broad) will be absent.

-

¹³C NMR (in CDCl₃): Look for the benzylic carbon (CH₂) signal around δ 48-50 ppm.

-

IR Spectroscopy (ATR): The characteristic N-H stretch from the starting sulfonamide (around 3200-3300 cm⁻¹) should be absent in the product spectrum. Key stretches for the sulfonyl group (O=S=O) will be present around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

Mass Spectrometry (ESI+): The molecular ion peak corresponding to the calculated mass of the N-benzylsulfonamide should be observed (e.g., [M+H]⁺ or [M+Na]⁺).

Part 4: Reaction Scope and Optimization

The described protocol is robust and applicable to a range of substrates. The following table summarizes typical outcomes for different starting materials, based on established literature.[6][7][8]

| Sulfonamide Substrate | Benzyl Bromide Substrate | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Benzenesulfonamide | Benzyl bromide | K₂CO₃ | DMF | 70 | 5 | 90-95 |

| p-Toluenesulfonamide | 4-Methoxybenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | >95 |

| p-Toluenesulfonamide | 4-Nitrobenzyl bromide | Cs₂CO₃ | DMF | 60 | 4 | 85-90 |

| Methanesulfonamide | Benzyl bromide | NaH | THF | 50 | 8 | 80-88 |

| Ethanesulfonamide | Benzyl bromide | K₂CO₃ | Xylenes | 150 | 24 | 83[7] |

Expert Insights on Optimization:

-